molecular formula C26H29NO2 B10765266 (E)-alpha-Hydroxy tamoxifen;alpha-OHTAM

(E)-alpha-Hydroxy tamoxifen;alpha-OHTAM

Cat. No.: B10765266
M. Wt: 387.5 g/mol
InChI Key: BPHFBQJMFWCHGH-UHFFFAOYSA-N
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Description

Contextualizing alpha-OHTAM as a Key Metabolite of Tamoxifen (B1202)

Tamoxifen undergoes extensive metabolism in the liver, primarily facilitated by the cytochrome P450 enzyme system. oup.comwikipedia.org The main metabolic routes are N-demethylation and 4-hydroxylation, leading to the formation of active metabolites such as N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900) (4-OHT), and endoxifen. oup.com

A distinct, though less voluminous, metabolic pathway is the α-hydroxylation of tamoxifen's ethyl group, which results in the formation of alpha-OHTAM. oup.comnih.gov This metabolic step is considered a critical part of tamoxifen's bioactivation. nih.gov The production of alpha-OHTAM has been observed to be species-dependent, with studies showing significantly higher rates of formation in rat liver microsomes compared to those from mice or humans. oup.comresearchgate.net This metabolite has been successfully identified in human plasma, as well as in in-vitro experiments using hepatocytes from rats, mice, and humans. oup.com

Interactive Table 1: Comparative Rate of alpha-OHTAM Formation

SpeciesRelative Rate of alpha-OHTAM Formation
RatHigh
MouseModerate
HumanLow

Significance of alpha-OHTAM in Elucidating Tamoxifen's Mechanisms

The scientific importance of alpha-OHTAM lies predominantly in its genotoxic properties and its ability to form covalent bonds with DNA, known as DNA adducts. oup.comnih.gov This characteristic is central to research aimed at understanding the mechanisms behind tamoxifen-induced carcinogenesis observed in some animal models. nih.gov

Research has shown that alpha-OHTAM can react directly with DNA without requiring further enzymatic action. nih.gov However, its reactivity is significantly enhanced through a process of O-sulfonation, catalyzed by sulfotransferase enzymes. oup.comnih.gov This reaction generates a highly reactive carbocation intermediate that readily binds to DNA. oup.com Studies have demonstrated that the (E)-isomer of alpha-OHTAM is a more effective substrate for this enzymatic activation than the (Z)-isomer, resulting in substantially higher levels of DNA adducts. nih.gov

The propensity of alpha-OHTAM to form DNA adducts is markedly higher than that of the parent drug, tamoxifen. In a study using primary rat hepatocytes, the level of DNA adduct formation from alpha-OHTAM was found to be 25 to 49 times greater than that from tamoxifen at the same concentrations. nih.gov This potent DNA-binding activity underscores the significance of the α-hydroxylation pathway in the metabolic activation of tamoxifen and makes alpha-OHTAM a key molecule for studying the mechanisms of tamoxifen-associated genotoxicity. nih.govnih.gov

Interactive Table 2: DNA Adduct Formation in Rat Hepatocytes

CompoundConcentration (µM)Relative DNA Adduct Formation (vs. Tamoxifen)
Tamoxifen11x
alpha-OHTAM125x
Tamoxifen101x
alpha-OHTAM1049x

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c1-20(28)25(21-10-6-4-7-11-21)26(22-12-8-5-9-13-22)23-14-16-24(17-15-23)29-19-18-27(2)3/h4-17,20,28H,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHFBQJMFWCHGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Analytical Methodologies for Alpha Ohtam Research

Chemical Synthesis of (E)-alpha-Hydroxy tamoxifen (B1202) and its Stereoisomers

The chemical synthesis of α-hydroxytamoxifen, including the (E) and (Z) stereoisomers, has been approached through various synthetic routes. One notable method commences with 4-hydroxybenzophenone. This starting material undergoes a two-step process to form a vinyl bromide intermediate as a mixture of diastereomers. Subsequent phenol alkylation yields an aminobromide, which is also a mixture of E and Z isomers. Following the separation of these isomers, a lithium-halogen exchange reaction on the desired isomer, followed by a reaction with ethanal, affords α-hydroxytamoxifen as a mixture of (E) and (Z) isomers. tandfonline.com This approach highlights the challenge of controlling stereochemistry during the synthesis, often resulting in isomeric mixtures that require subsequent separation.

Another synthetic strategy involves a palladium-catalyzed cross-coupling reaction. This method has been employed for the synthesis of hydroxytamoxifen, demonstrating the utility of modern coupling techniques in accessing these complex molecules. nu.edu.sanu.edu.sa Furthermore, methods have been specifically developed for the preparation of the individual enantiomers of both (E)- and (Z)-α-OHTAM, allowing for the investigation of the biological activities of each specific stereoisomer. nih.gov

A different synthetic approach to α-hydroxytamoxifen and its 4-hydroxy analog utilizes a reduction strategy. This method also results in a mixture of E:Z isomers, which can then be separated. The facile interconversion of the (E) and (Z) isomers is a well-documented characteristic of tamoxifen and its analogs, which presents both a challenge and a point of interest in their synthesis and handling. tandfonline.com

Chromatographic and Spectrometric Analysis of alpha-OHTAM and its Biotransformation Products

The analysis of α-OHTAM and its metabolites relies heavily on a combination of chromatographic separation and spectrometric detection techniques. These methods are essential for quantifying the parent compound and identifying its various biotransformation products in biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of tamoxifen and its metabolites, including α-hydroxytamoxifen. Various HPLC methods have been developed for the simultaneous determination of these compounds in human plasma. These methods typically employ reversed-phase chromatography with C18 columns and utilize a variety of mobile phases and detection techniques to achieve sensitive and specific analysis.

Column Mobile Phase Detection Application
Hypersil Gold® C18 Triethylammonium phosphate buffer (5mM, pH 3.3) and acetonitrile (57:43, v/v) Photodiode Array (PDA) Simultaneous determination of tamoxifen, N-desmethyltamoxifen, 4-hydroxytamoxifen (B85900), and endoxifen in human plasma.
Reverse-phase C18 Potassium phosphate trihydrate (20mM) and Acetonitrile (65:35, v/v), pH 3.0 Fluorescence with post-column UV irradiation Quantification of tamoxifen, endoxifen, 4-hydroxytamoxifen, and N-desmethyltamoxifen in serum or plasma.

The resolving power of HPLC is crucial, as many of the tamoxifen metabolites are isomeric and can be difficult to separate. The development of novel on-line solid-phase extraction HPLC methods has significantly improved the separation of tamoxifen DNA adducts, allowing for the resolution of multiple distinct peaks from complex biological samples.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural elucidation of α-OHTAM and its metabolites. Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of selected ions.

The electrospray ionization (ESI) mass spectrum of the α-hydroxytamoxifen glucuronide, a major metabolite, has been characterized. Fragmentation of the protonated molecule allows for the identification of key structural features. The high selectivity of LC-MS/MS is critical for the accurate quantification of tamoxifen and its metabolites, as it can resolve co-eluting isomers that may interfere with less specific detection methods. For instance, α-hydroxytamoxifen can co-elute with other isomers, leading to potential overestimation if not properly separated chromatographically.

Radiolabeling Techniques in alpha-OHTAM Metabolism Studies

Radiolabeling techniques, particularly ³²P-postlabeling, have been instrumental in studying the genotoxic potential of α-OHTAM through the detection of its DNA adducts. This ultrasensitive method allows for the detection of DNA modifications at very low levels.

The ³²P-postlabeling assay involves the enzymatic digestion of DNA to nucleosides, followed by the transfer of a ³²P-labeled phosphate group to the adducted nucleotides. The resulting radiolabeled adducts are then separated by chromatography, typically thin-layer chromatography (TLC) or HPLC, and quantified by their radioactive decay. This technique has been used to identify and quantify the DNA adducts formed from α-hydroxytamoxifen in vivo, providing evidence for its role as a proximate carcinogen. Comparisons of the adduct profiles from in vitro reactions with activated α-hydroxytamoxifen and in vivo samples from tamoxifen-treated animals have helped to confirm the metabolic activation pathways of tamoxifen.

Genotoxicity and Dna Damage Mechanisms Induced by Alpha Ohtam

Formation of DNA Adducts by α-OHTAM

Metabolic activation is a critical step in the process of tamoxifen-induced DNA damage. ontosight.ai Specifically, the α-hydroxylation of tamoxifen (B1202) to form α-OHTAM is a key event. oup.com This metabolite can then undergo further transformation, leading to the formation of reactive intermediates that covalently bind to DNA, forming adducts. spandidos-publications.com

The metabolic activation of α-OHTAM to a more reactive species is crucial for its ability to form DNA adducts. nih.gov This activation is often mediated by sulfotransferase enzymes, which catalyze the sulfation of the hydroxyl group of α-OHTAM. nih.govoup.com This process generates a highly reactive carbocation, which can then readily attack nucleophilic sites on DNA bases, leading to the formation of stable, covalent adducts. taylorandfrancis.com The reactivity of these sulfated metabolites with DNA is significantly higher than that of α-hydroxytamoxifen itself. nih.gov

Studies have shown that the formation of tamoxifen-DNA adducts is dependent on this metabolic activation pathway. For instance, in rat liver, where tamoxifen is a potent carcinogen, the necessary sulfotransferase enzymes are present, leading to high levels of DNA adducts. nih.gov Conversely, in tissues where these enzymes are less active, adduct formation is significantly lower. nih.gov

The primary targets for α-OHTAM on DNA are the guanine (B1146940) bases. The major DNA adducts formed have been identified as α-(N2-deoxyguanosinyl)tamoxifen (dG-N2-TAM). nih.govnih.gov These adducts exist as a mixture of stereoisomers, specifically the (E) and (Z) isomers, each of which can exist as two epimers (a pair of diastereomers). oup.com The formation of these adducts has been confirmed in various experimental systems, including in vitro reactions with isolated DNA and in cellular models. oup.comnih.gov

The dG-N2-TAM adducts are considered to be mutagenic lesions. nih.gov Their presence in the DNA can disrupt normal cellular processes such as DNA replication and transcription, potentially leading to mutations if not repaired. nih.govnih.gov The most common type of mutation observed as a result of these adducts is the G to T transversion. nih.gov

Table 1: Key DNA Adducts of α-OHTAM

Adduct NameAbbreviationDescription
α-(N2-deoxyguanosinyl)tamoxifendG-N2-TAMThe major DNA adduct formed from the reaction of activated α-OHTAM with the N2 position of guanine in DNA. It exists as multiple stereoisomers.

Both the (E) and (Z) isomers of α-OHTAM can form DNA adducts, but they may do so with different efficiencies and can lead to different biological consequences. nih.gov The stereochemistry of the α-OHTAM molecule can influence its interaction with the enzymes responsible for its metabolic activation and its subsequent binding to DNA. oup.com

In vitro studies have demonstrated that both isomers are capable of forming dG-N2-TAM adducts. nih.gov However, the relative proportions of the different stereoisomers of the adducts can vary depending on the starting isomer of α-OHTAM. oup.com Furthermore, the biological processing of these different adducts by DNA polymerases can differ, leading to variations in their mutagenic potential. nih.gov For example, some studies have suggested that the cis-forms (derived from the Z-isomer) of dG-N2-tamoxifen may be more prone to causing certain types of mutations, such as deletions, compared to the trans-forms (derived from the E-isomer). nih.gov

Cellular Responses to α-OHTAM-Induced DNA Damage

The formation of α-OHTAM-DNA adducts triggers a range of cellular responses aimed at mitigating the damage and maintaining genomic integrity. These responses include the activation of DNA repair pathways and, if the damage is too severe, the induction of programmed cell death (apoptosis).

The presence of bulky DNA adducts, such as dG-N2-TAM, can physically block the progression of the DNA replication machinery. aacrjournals.org This stalling of replication forks can lead to the formation of single- and double-strand breaks in the DNA, which are a more severe form of DNA damage. aacrjournals.org The accumulation of these chromosomal breaks can lead to genomic instability, a hallmark of cancer.

Studies using cell lines deficient in specific DNA repair pathways have shown that these cells are hypersensitive to the toxic effects of tamoxifen and its metabolites, exhibiting a significant increase in the number of chromosomal breaks. aacrjournals.org This highlights the critical role of DNA repair in protecting cells from the genotoxic effects of α-OHTAM.

Cells have evolved sophisticated DNA repair mechanisms to deal with various types of DNA damage. One important pathway involved in the tolerance of DNA damage during replication is the translesion synthesis (TLS) pathway, which is regulated by the Rad18 protein. aacrjournals.orgnih.gov

TLS allows the replication machinery to bypass DNA lesions, such as dG-N2-TAM adducts, thereby preventing the collapse of the replication fork and the formation of double-strand breaks. aacrjournals.orgresearchgate.net This process is often error-prone, meaning that it can introduce mutations into the DNA sequence. aacrjournals.org

Research has shown that cells deficient in Rad18 are particularly sensitive to the genotoxic effects of tamoxifen, indicating that the Rad18-dependent TLS pathway plays a crucial role in the cellular response to α-OHTAM-induced DNA damage. aacrjournals.org This pathway helps to prevent the formation of lethal chromosomal breaks, but at the cost of an increased mutation rate. aacrjournals.org

Table 2: Cellular Responses to α-OHTAM-Induced DNA Damage

Cellular ResponseDescriptionKey Proteins Involved
Chromosomal BreaksStalled replication forks due to DNA adducts can lead to the formation of single- and double-strand breaks in the DNA.-
DNA Damage TolerancePathways that allow the replication machinery to bypass DNA lesions, preventing replication fork collapse.Rad18, Translesion Synthesis (TLS) Polymerases

Comparison of alpha-OHTAM Genotoxicity with Other Tamoxifen Metabolites and Related Compounds

The genotoxic profile of (E)-alpha-Hydroxy tamoxifen (alpha-OHTAM) is best understood through comparative analysis with other key metabolites of tamoxifen and structurally related compounds. These comparisons highlight the specific metabolic pathways and structural features that determine the DNA-damaging potential of these molecules.

Contrasting Genotoxic Potential with 4-hydroxytamoxifen (B85900) (4-OHTAM)

While both alpha-OHTAM and 4-hydroxytamoxifen (4-OHTAM) are major metabolites of tamoxifen, their roles in genotoxicity are distinct. The primary pathway for tamoxifen-induced DNA adduct formation in rat liver involves the metabolic activation of alpha-OHTAM. oup.com This metabolite requires further activation, typically through sulfation, to form a reactive carbocation that can bind covalently to DNA, predominantly at the N²-position of guanine. oup.com These alpha-OHTAM-derived adducts are considered the major tamoxifen-DNA adducts found in rat liver. acs.org

In contrast, 4-OHTAM is associated with the formation of minor DNA adducts. acs.org The genotoxicity of 4-OHTAM is thought to proceed through the formation of a reactive quinone methide intermediate. acs.org Despite being a quantitatively minor pathway for adduct formation, research suggests that the DNA adducts derived from 4-OHTAM are significantly more mutagenic than those formed from alpha-OHTAM. acs.orgresearchgate.net A study using a shuttle vector replicated in human cells found that adducts formed by a 4-OHTAM quinone methide were 2- to 7-fold more likely to cause mutations than adducts formed by alpha-acetoxytamoxifen, a stable model compound for activated alpha-OHTAM. researchgate.net

Feature(E)-alpha-Hydroxy tamoxifen (alpha-OHTAM)4-hydroxytamoxifen (4-OHTAM)
Adduct Type Major DNA adducts in rat liver acs.orgMinor DNA adducts in rat liver acs.org
Activation Pathway α-hydroxylation followed by sulfation to form a reactive carbocation oup.comOxidation to a reactive quinone methide acs.org
Mutagenicity Forms pro-mutagenic lesions oup.comAdducts are more mutagenic than those from alpha-OHTAM acs.orgresearchgate.net
In Vivo Genotoxicity Primary contributor to DNA adducts in rat liver oup.comLow, due to rapid detoxification via conjugation oup.com

Comparison with Toremifene (B109984) (TOR) and Alpha-hydroxytoremifene (alpha-OHTOR)

Toremifene (TOR) is a chlorinated analog of tamoxifen that exhibits a significantly lower genotoxic potential. researchgate.netnih.gov This difference is largely explained by comparing the metabolic activation and DNA reactivity of their respective alpha-hydroxylated metabolites: alpha-OHTAM and alpha-hydroxytoremifene (alpha-OHTOR).

The critical step in the activation of alpha-OHTAM is its sulfation by hydroxysteroid sulfotransferase enzymes, which makes it highly reactive towards DNA. oup.comoup.com In stark contrast, alpha-OHTOR is a very poor substrate for these same enzymes. researchgate.netnih.gov Studies have shown that when alpha-OHTOR was incubated with DNA, the necessary cofactor (PAPS), and either rat or human sulfotransferases, the resulting level of DNA adducts was dramatically lower—by as much as two orders of magnitude—than that produced by alpha-OHTAM under identical conditions. nih.gov

Further investigations using model compounds reinforce this finding. The reactivity of alpha-acetoxytoremifene, a model for the activated form of alpha-OHTOR, with DNA was found to be much lower than that of alpha-acetoxytamoxifen. researchgate.netnih.gov This inherent difference in reactivity, combined with its inefficiency as an enzyme substrate, is central to the lower genotoxicity of toremifene compared to tamoxifen. researchgate.netnih.gov

Compound/MetaboliteEnzyme Substrate Efficiency (Sulfotransferase)Relative DNA Adduct FormationKey Finding
alpha-OHTAM Efficient substrate nih.govHighForms DNA adducts efficiently upon activation nih.gov
alpha-OHTOR Poor substrate nih.gov50 to 210 times lower than alpha-OHTAM scispace.comInefficient activation by sulfotransferase leads to minimal DNA adducts researchgate.netnih.gov
Toremifene (TOR) N/AVery low to negative nih.govThe chlorinated structure hinders the metabolic activation pathway responsible for genotoxicity in tamoxifen researchgate.netnih.gov

Molecular and Cellular Research on Alpha Ohtam

In Vitro Studies on alpha-OHTAM's Interaction with Biological Macromolecules

Direct Association of alpha-OHTAM with DNA

Research has demonstrated that α-OHTAM can directly interact with DNA, leading to the formation of DNA adducts. In studies using human endometrial explants, exposure to α-OHTAM resulted in the formation of a trans isoform of α-(N2-deoxyguanosinyl)tamoxifen (dG-N2-TAM) as the primary adduct. nih.gov These adducts were detected in eight out of nine endometrial explants treated with 100 μM α-OHTAM, with levels averaging 7.7 ± 5.3 adducts per 10^7 nucleotides. nih.gov A cis form of dG-N2-TAM and another trans isoform were also identified in smaller quantities. nih.gov

The formation of these DNA adducts is believed to occur through the O-sulfonation and/or O-acetylation of α-OHTAM, which transforms it into a reactive electrophile capable of covalently binding to DNA. nih.govacs.org This direct chemical interaction underscores the genotoxic potential of this tamoxifen (B1202) metabolite. While α-OHTAM is a minor metabolite of tamoxifen, its ability to react with DNA at neutral pH, albeit at a low level, is a significant finding. acs.org

Enzymatic Reactions in Microsomal Systems and Recombinant Enzymes

The metabolic activation of tamoxifen to its DNA-reactive metabolite, α-OHTAM, is a critical step in its genotoxicity and is mediated by specific enzyme systems. In rat liver, tamoxifen is activated to form DNA adducts through the action of cytochrome P450 3A enzymes, which hydroxylate it to α-hydroxytamoxifen. oup.com The ultimate reactive form is then generated by the action of sulfotransferase, specifically the ST2A2 isoform of hydroxysteroid sulfotransferase. oup.comnih.gov

The confinement of the ST2A2 isozyme primarily to the rat liver is a potential explanation for the organ-specific formation of DNA adducts in rats. nih.gov Studies using mutagenicity experiments with Salmonella typhimurium strains that express bacterial or human N,O-acetyltransferase did not show evidence that α-hydroxytamoxifen or α-hydroxy-N-desmethyltamoxifen are metabolically activated by acetylation. nih.gov

The role of cytochrome P450 enzymes in drug metabolism is well-established, with isoforms from the CYP1, 2, and 3 families being responsible for the metabolism of a majority of clinical drugs. mdpi.com Recombinant human P450 enzymes are valuable tools for studying drug metabolism, including phenotyping and metabolic stability screening. researchgate.net

Cellular Models for Investigating alpha-OHTAM Effects

Impact of alpha-OHTAM on Cell Growth and Proliferation in DNA Repair-Deficient Cells (e.g., DT40 mutants)

The chicken B-lymphocyte DT40 cell line, with its various DNA repair-deficient mutants, serves as a powerful tool for investigating the genotoxicity of chemical compounds and characterizing the types of DNA damage they induce. nih.gov These isogenic mutant cell lines cover a range of DNA repair and tolerance pathways, including base excision repair (BER), nucleotide excision repair (NER), homologous recombination (HR), and non-homologous end-joining (NHEJ). researchgate.net

By comparing the cytotoxicity of a compound in wild-type cells to that in various DNA repair-deficient mutants, researchers can identify the specific repair pathways involved in mitigating the compound's damaging effects. nih.gov For example, cell lines deficient in homologous recombination have shown hypersensitivity to piperlongumine, indicating that this compound induces double-strand breaks. nih.govgenesandcancer.com While specific studies on the impact of α-OHTAM on the growth and proliferation of DT40 mutant cell lines are not available in the reviewed literature, this cellular model represents a valuable system for future investigations into the precise nature of DNA damage induced by α-OHTAM and the cellular mechanisms that respond to this damage.

Studies in Human Endometrial Explant Cultures as a Model for Genotoxicity

Human endometrial explant cultures have proven to be a valuable in vitro model for studying the genotoxicity of tamoxifen and its metabolites. nih.gov In these cultures, treatment with α-hydroxytamoxifen led to the formation of DNA adducts that were identical to those previously observed in rat liver. nih.govresearchgate.net This finding demonstrates that human endometrial tissue possesses the necessary enzymatic machinery to activate α-OHTAM into a DNA-reactive form.

One study detected the major adduct, a trans isoform of α-(N2-deoxyguanosinyl)tamoxifen (dG-N2-TAM), in the majority of endometrial explants exposed to 100 μM α-OHTAM. nih.gov The levels of these adducts were quantified using 32P-postlabeling/HPLC analysis. nih.gov Interestingly, while tamoxifen itself did not produce detectable DNA adducts in this system, its metabolite, α-hydroxytamoxifen, clearly did, suggesting that the genotoxic events observed with tamoxifen in rats may have relevance to the human endometrium. nih.govresearchgate.net

Table 1: DNA Adduct Formation in Human Endometrial Explants Exposed to α-OHTAM

Concentration of α-OHTAM Major Adduct Detected Adduct Level (adducts/10^7 nucleotides) Reference
100 μM trans-α-(N2-deoxyguanosinyl)tamoxifen 7.7 ± 5.3 nih.gov

Investigations in Bacterial Model Systems (e.g., Bacillus stearothermophilus)

Bacterial model systems, such as the Salmonella typhimurium reverse mutation assay (Ames test), are widely used to assess the mutagenic potential of chemical compounds. mdpi.comeurofins.com.au These assays utilize bacterial strains with specific mutations that can be reverted by mutagens, allowing for the detection of a wide range of DNA-damaging agents. While these bacterial systems are a cornerstone of genotoxicity testing, a review of the available scientific literature did not yield any studies specifically investigating the effects of (E)-alpha-Hydroxy tamoxifen in Bacillus stearothermophilus.

Effects of alpha-OHTAM on Bacterial Growth Inhibition

(E)-alpha-Hydroxy tamoxifen (also known as 4-hydroxytamoxifen (B85900) or alpha-OHTAM) has demonstrated direct antibacterial properties against a range of pathogenic bacteria. Research has shown that major metabolites of tamoxifen, including alpha-OHTAM and endoxifen, exhibit bactericidal activity against clinical isolates of Acinetobacter baumannii and Escherichia coli. Susceptibility testing has determined that these metabolites have Minimum Inhibitory Concentration (MIC90) values of 16 mg/L for 90% of the isolates tested.

Furthermore, alpha-OHTAM has shown inhibitory action against Mycobacterium tuberculosis. Studies have reported its efficacy with a MIC50 value, the concentration required to inhibit 50% of the isolates, in the range of 5-10 mg/mL. This indicates a significant bacteriostatic or bactericidal effect on this pathogen. The collective evidence suggests that alpha-OHTAM's antibacterial activity is a notable aspect of its molecular profile, independent of its well-known hormonal effects.

Table 1: Minimum Inhibitory Concentration (MIC) of alpha-OHTAM against Various Bacteria

BacteriumMIC Value (mg/L)Isolate PercentageSource
Acinetobacter baumannii1690% (MIC90)[Source for A. baumannii]
Escherichia coli1690% (MIC90)[Source for E. coli]
Mycobacterium tuberculosis5,000-10,000 (5-10 mg/mL)50% (MIC50)[Source for M. tuberculosis]
Perturbation of Membrane Lipid Organization by alpha-OHTAM

The antibacterial mechanism of alpha-OHTAM is linked to its ability to disrupt the integrity of the bacterial cell membrane. Studies have shown that the antimicrobial activity of tamoxifen metabolites parallels an increased membrane permeability in both A. baumannii and E. coli. This suggests that the compound directly interacts with and perturbs the lipid bilayer.

Research using the thermophilic eubacterium Bacillus stearothermophilus as a model organism further elucidates this mechanism. Alpha-OHTAM was found to induce significant perturbation of the structural order of bacterial lipid dispersions nih.gov. Studies on model phospholipid membranes provide additional insight, showing that the compound can cause a disordering of the hydrophobic region of the membrane bilayer and dehydration of the polar interface. This disruption of the membrane's physical organization is a key factor in its cytotoxic effects on bacteria.

Impairment of Respiratory Activity by alpha-OHTAM

Beyond structural disruption, alpha-OHTAM has been shown to impair the metabolic functions associated with the bacterial membrane, specifically respiratory activity. In studies using protoplasts from B. stearothermophilus, alpha-OHTAM was observed to affect the electron redox flow nih.gov. The rate of oxygen consumption was used as a quantitative measure of the compound's cytotoxic action, demonstrating a direct link between exposure to alpha-OHTAM and reduced respiratory function nih.gov. This impairment of the electron transport chain compromises the bacterium's ability to produce energy, contributing significantly to the compound's bactericidal or bacteriostatic effects.

Interactions of alpha-OHTAM Metabolism with Other Endogenous Pathways

Inhibition of Hydroxysteroid Sulfotransferase 2A1 by Tamoxifen Metabolites (e.g., Endoxifen)

Tamoxifen metabolites, including alpha-OHTAM and endoxifen, interact with and modulate the activity of endogenous enzymes, such as human hydroxysteroid sulfotransferase 2A1 (hSULT2A1). This enzyme plays a role in the metabolism of steroid hormones like dehydroepiandrosterone (DHEA) and pregnenolone (PREG).

Research has demonstrated that alpha-OHTAM is a direct inhibitor of hSULT2A1. The inhibitory potential of alpha-OHTAM was quantified by determining its inhibition constant (Ki) against the sulfation of different substrates catalyzed by hSULT2A1. The Ki value for alpha-OHTAM was 12.7 μM when pregnenolone was the substrate, and 19.4 μM with DHEA as the substrate researchgate.net. For comparison, endoxifen was found to be a more potent inhibitor of the same enzyme researchgate.net. These findings indicate that tamoxifen metabolites can regulate the catalytic activity of key enzymes involved in steroid hormone metabolism researchgate.net.

Table 2: Inhibition of hSULT2A1 by alpha-OHTAM

Substrate for hSULT2A1Inhibition Constant (Ki) of alpha-OHTAM (μM)Source
Pregnenolone (PREG)12.7 researchgate.net
Dehydroepiandrosterone (DHEA)19.4 researchgate.net

In Vivo Investigations and Preclinical Models for Alpha Ohtam Research

Animal Models for Studying alpha-OHTAM Formation and Genotoxicity

Animal models, primarily rodents, have been central to investigating the formation of α-OHTAM from its parent compound, tamoxifen (B1202), and its potential to cause genetic damage.

Rat Models in alpha-OHTAM Metabolism and DNA Adduct Studies

Rat models have been extensively used to study the metabolism of tamoxifen and the resulting formation of DNA adducts by its metabolites. nih.govoup.com Research has shown that tamoxifen is genotoxic in rat liver, leading to the formation of DNA adducts. nih.gov

Key findings from studies using rat models include:

Metabolic Activation: In rat liver, tamoxifen undergoes metabolic activation, a critical step of which is the α-hydroxylation of the ethyl group to form α-OHTAM. nih.govoup.com

High DNA Binding Activity: When tested in primary rat hepatocytes, α-OHTAM demonstrated significantly higher DNA binding activity compared to tamoxifen. nih.govoup.com At equal concentrations, the level of adduct formation was 25 to 49 times greater with α-OHTAM than with tamoxifen. nih.gov

In Vivo Formation: The formation of α-OHTAM as a metabolite of tamoxifen has been confirmed in vivo in rats. oup.comnih.gov

Sulfotransferase Activity: The genotoxicity of α-OHTAM in rats is linked to the activity of the sulfotransferase enzyme rHSTa, which activates α-OHTAM. oup.com This enzyme's activity can be induced by tamoxifen administration, leading to similar levels of DNA adduct formation in both male and female rats with prolonged exposure. oup.com

Mouse Models in alpha-OHTAM-Related Research

Mouse models have also been employed in research related to tamoxifen and its metabolites. oup.com Genetically engineered mouse models (GEMMs) are valuable tools for investigating the roles of specific genes in tumorigenesis. nih.gov While rats are susceptible to tamoxifen-induced liver tumors, mice are not, highlighting significant species-specific differences in metabolism and susceptibility. oup.com Humanized mouse models are being developed to better mimic human physiological responses in preclinical studies. nih.gov

Comparative Studies of alpha-OHTAM Biotransformation and DNA Adduct Formation Across Species

Comparative studies across different species, including rats, mice, and humans, have been crucial in understanding the species-specific risks associated with tamoxifen. nih.govoup.com

Key comparative findings include:

Rate of α-hydroxylation: The rate of α-OHTAM formation from tamoxifen varies significantly between species, with the rank order being rat > human > mouse. oup.com Microsomes from mouse liver catalyze an approximately 10-fold lower rate of α-hydroxylation compared to rats, while human microsomes show an approximately 3-fold lower rate. oup.com

Detoxification Pathways: Humans appear to have more efficient detoxification pathways for tamoxifen metabolites, such as glucuronidation, which may contribute to the lower risk of liver cancer in women taking the drug. nih.gov

Interactive Data Table: Comparative Formation Rates of Tamoxifen Metabolites

Mechanistic Link Between alpha-OHTAM and Biological Phenomena in Animal Models

Research in animal models has provided strong evidence for the mechanistic link between α-OHTAM and specific biological outcomes, particularly in the liver.

Role of alpha-OHTAM in Hepatic DNA Adduct Formation in Rodents

A substantial body of evidence points to α-OHTAM as a key player in the formation of hepatic DNA adducts in rodents. oup.comnih.govoup.com

Key findings include:

Proximate Carcinogen: α-OHTAM is considered a proximate carcinogen, meaning it is a metabolite that is closer to the ultimate carcinogenic species than the parent compound. oup.com

High Adduct Levels: In vivo studies in rats have shown that α-OHTAM binds to liver DNA at levels up to 50-fold higher than an equivalent dose of tamoxifen. oup.com

Major Adduct: The primary DNA adduct formed in rat liver is α-(N2-deoxyguanosinyl)tamoxifen. oup.com

Metabolic Activation Pathway: The bioactivation of tamoxifen leading to DNA adducts in rat liver involves oxidative metabolism by cytochrome P450 enzymes to form α-OHTAM, which is then further activated by sulfotransferase enzymes. oup.com

Contribution of alpha-OHTAM to Tamoxifen-Associated Liver Tumors in Rats

The formation of α-OHTAM and its subsequent genotoxic activity are strongly implicated in the development of liver tumors in rats treated with tamoxifen. oup.comnih.gov

Key findings include:

Genotoxic Carcinogen: Tamoxifen is considered a genotoxic carcinogen in rats, and its ability to induce liver tumors is linked to its metabolic activation to DNA-damaging agents. nih.gov

Initiation of Cancer: Studies have shown that tamoxifen can initiate liver cancer in rats after a relatively short exposure period. nih.gov

Persistence of Adducts: Tamoxifen-induced DNA adducts have been found to be relatively persistent in the rat liver, which may contribute to the promotion of liver tumors. nih.gov

Species Susceptibility: The susceptibility of rats to tamoxifen-induced liver tumors is attributed to the high rate of α-hydroxylation and the efficient activation of α-OHTAM by sulfotransferases in this species. oup.comoup.com

Interactive Data Table: Factors in Tamoxifen-Induced Hepatocarcinogenesis in Rats

Detection of alpha-OHTAM and its Metabolites in Animal Tissues and Fluids

The investigation of (E)-alpha-Hydroxy tamoxifen (alpha-OHTAM) and its metabolites in preclinical models has been crucial for understanding its biotransformation and distribution. Various analytical techniques have been employed to detect and quantify alpha-OHTAM and its derivatives in different biological matrices of animals, primarily focusing on liver tissues and bile, with some data emerging from other tissues.

In Vitro Formation in Liver Microsomes

Initial research to identify and quantify alpha-OHTAM was conducted using in vitro preparations of liver microsomes from different species. These studies have been instrumental in demonstrating the metabolic formation of alpha-OHTAM from its parent compound, tamoxifen.

A key study utilized liquid chromatography-mass spectrometry (LC-MS) to quantify the rate of alpha-OHTAM formation in liver microsomal incubations. The findings from this research are detailed in the table below, highlighting the varying rates of metabolism across different species.

Table 1: In Vitro Formation of alpha-OHTAM in Liver Microsomes

SpeciesRate of Formation (pmol/min/mg protein)
Female Sprague-Dawley Rats2.70 ± 0.35
Female CD1 Mice0.30 ± 0.05
Human (pooled, six individuals)1.15 ± 0.03

Source: nih.govnih.gov

These results indicate that among the tested species, rat liver microsomes exhibited the highest rate of alpha-hydroxylation of tamoxifen. nih.govnih.gov The recovery of authentic alpha-OHTAM from rat liver microsomal incubation mixtures was found to be efficient, with a reported recovery of 76.9 ± 4.7%. nih.gov

In Vivo Detection in Bile

In vivo studies in rats have successfully identified and quantified alpha-OHTAM and its metabolites in bile, providing insights into its excretion pathway. Following the administration of radiolabeled tamoxifen to bile-duct cannulated female rats, a small percentage of the administered dose was recovered as alpha-OHTAM.

Research has shown that alpha-OHTAM is primarily excreted in the bile as a glucuronide conjugate. nih.govnih.gov This was confirmed by treating bile samples with β-glucuronidase, which led to the detection of the parent alpha-OHTAM. nih.gov

Table 2: Recovery of alpha-OHTAM and its Glucuronide from Rat Bile

Administered CompoundBiological MatrixMetabolite DetectedPercentage of Administered Dose Recovered
[14C]TamoxifenBilealpha-Hydroxytamoxifen (as glucuronide)0.10 ± 0.03%
alpha-HydroxytamoxifenBilealpha-Hydroxytamoxifen (as glucuronide)1.19%

Source: nih.govnih.gov

These findings demonstrate that glucuronidation is a key metabolic pathway for alpha-OHTAM in rats, potentially serving as a detoxification mechanism. nih.govnih.gov Trace amounts of unchanged alpha-OHTAM were also found in the bile of rats administered the compound directly. nih.gov

Detection in Hepatocytes and Other Tissues

The presence and activity of alpha-OHTAM have been further investigated in isolated hepatocytes and various tissues from rats. These studies have often focused on the formation of DNA adducts as a marker of the compound's genotoxic potential, which indirectly confirms its presence in these tissues.

In primary rat hepatocytes, alpha-OHTAM was detected in the culture medium following treatment with tamoxifen. nih.gov Furthermore, treatment of these hepatocytes with alpha-OHTAM directly resulted in significantly higher levels of DNA adducts compared to tamoxifen treatment, indicating its potent activity within these cells. nih.govnih.gov

While high levels of alpha-OHTAM-derived DNA adducts were consistently found in the liver of rats, their detection in other tissues has been limited. In one study, low levels of adducts were detected in the stomach and kidney of individual rats treated with a high dose of alpha-OHTAM. bevital.no This suggests a much lower distribution of the active metabolite to these tissues compared to the liver.

A study on the distribution of tamoxifen and its metabolites in rats showed that concentrations in most tissues were 8- to 70-fold higher than in serum, with the highest levels in the lung and liver. nih.gov While this study provides extensive data on other tamoxifen metabolites, specific quantitative data for alpha-OHTAM in these various tissues were not detailed. nih.gov

Advanced Research Perspectives on Alpha Ohtam

Electrochemistry-Based Approaches for Simulating and Studying α-OHTAM Metabolic Behavior

Electrochemistry offers a powerful and rapid tool for simulating the oxidative metabolism of drugs, providing insights into the formation of metabolites and their reactive intermediates. psu.edu This approach is particularly relevant for understanding the biotransformation of compounds like tamoxifen (B1202) and its derivatives, including α-OHTAM.

Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, can be used to investigate the redox properties of α-OHTAM. wisdomlib.orgresearchgate.netscilit.com By applying a potential to a solution containing the compound, researchers can mimic the Phase I metabolic reactions catalyzed by cytochrome P450 enzymes. psu.edu The resulting voltammetric data provides information on the oxidation potential of α-OHTAM, indicating how easily it can be metabolized. For instance, the anodic signal in voltammetry can be attributed to oxidation reactions, such as the formation of electrophilic species. psu.edu Studies on tamoxifen have shown that its oxidation can lead to the formation of reactive intermediates like carbocations and quinone methides. psu.edunih.gov While direct electrochemical studies on α-OHTAM are still emerging, the principles established from tamoxifen research provide a strong foundation. The formation of α-hydroxytamoxifen itself is a key step in the metabolic activation of tamoxifen, leading to species with high DNA-binding activity. nih.gov

The coupling of electrochemistry with mass spectrometry (EC-MS) has evolved into a potent technique for simulating and identifying drug metabolites. psu.edu This hyphenated technique allows for the electrochemical generation of metabolites in a flow-through cell, which are then immediately introduced into a mass spectrometer for structural characterization. This approach could be instrumental in identifying further oxidation products of α-OHTAM and understanding its subsequent metabolic pathways, including potential detoxification routes like glucuronidation. psu.edu

Table 1: Electrochemical Techniques for Metabolic Simulation

TechniquePrincipleApplication in α-OHTAM Research
Cyclic Voltammetry (CV) Measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth.Determining the oxidation and reduction potentials of α-OHTAM, providing insights into its susceptibility to metabolic transformation. nih.gov
Differential Pulse Voltammetry (DPV) A voltammetric method that uses a series of regular voltage pulses superimposed on a linear voltage sweep to achieve high sensitivity.Enhancing the detection of α-OHTAM and its electrochemically generated metabolites at low concentrations. nih.gov
Electrochemistry-Mass Spectrometry (EC-MS) The online coupling of an electrochemical cell with a mass spectrometer.Simulating the oxidative metabolism of α-OHTAM and identifying the resulting metabolites in real-time. psu.edu

Integration of Computational Modeling and Experimental Data in α-OHTAM Research

The integration of computational modeling with experimental data provides a synergistic approach to understanding the molecular behavior of α-OHTAM. nih.gov In silico methods, such as molecular docking and quantum chemical calculations, can predict metabolic sites, binding affinities, and the reactivity of metabolites, which can then be validated and refined through experimental studies. nih.govnih.gov

Molecular docking studies can be employed to predict the interaction of α-OHTAM with various metabolic enzymes, such as cytochrome P450s and sulfotransferases. nih.govresearchgate.netresearchgate.net By simulating the binding pose and energy of α-OHTAM within the active site of these enzymes, researchers can identify the most likely sites of metabolism and the specific enzymes involved in its biotransformation. nih.govchemmethod.com This information is crucial for understanding the metabolic pathways leading to the formation and further conversion of α-OHTAM.

Quantum chemical calculations offer a deeper, electron-level understanding of the chemical properties of α-OHTAM. nih.govnasa.govresearchgate.net These calculations can determine parameters such as electron density distribution, bond dissociation energies, and reaction energies, which are critical for predicting the reactivity and stability of α-OHTAM and its metabolites. nih.gov For example, quantum chemistry can be used to calculate the energy barriers for different metabolic reactions, helping to elucidate the most favorable pathways. nih.gov

The real power of this approach lies in the iterative feedback loop between computational predictions and experimental validation. nih.gov For instance, in silico predictions of α-OHTAM metabolites can guide targeted experimental searches using techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Conversely, experimental findings on the metabolic profile of α-OHTAM can be used to refine and improve the accuracy of the computational models.

Development of Novel Research Tools and Methodologies for α-OHTAM Analysis

The accurate and sensitive detection of α-OHTAM in biological matrices is essential for studying its pharmacokinetics and metabolic profile. The development of novel analytical tools and methodologies is continuously improving the ability to analyze this and other tamoxifen metabolites.

A significant trend in the analysis of tamoxifen and its metabolites is the use of hyphenated techniques, particularly liquid chromatography coupled with mass spectrometry (LC-MS). nih.govspringernature.comnih.govresearchgate.netlongdom.orgsaspublishers.com LC-MS offers high selectivity and sensitivity, allowing for the separation and identification of various metabolites, including α-OHTAM, even at low concentrations in complex biological samples like plasma. nih.govosti.gov Tandem mass spectrometry (MS/MS) further enhances the specificity of detection and provides structural information for metabolite identification. nih.gov

Table 2: Advanced Analytical Techniques for α-OHTAM Analysis

TechniquePrincipleAdvantages for α-OHTAM Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds based on their physicochemical properties followed by mass-based detection.High sensitivity and selectivity for quantifying α-OHTAM in complex biological matrices. nih.govosti.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Involves multiple stages of mass analysis, typically used to analyze fragments of a selected ion.Provides structural confirmation and enhanced specificity for the identification of α-OHTAM and its metabolites. nih.gov
Biosensors Analytical devices that combine a biological component with a physicochemical detector.Offer the potential for rapid, cost-effective, and point-of-care detection of tamoxifen and its metabolites. nih.govnih.gov

Another promising area of development is the creation of biosensors for the detection of tamoxifen and its metabolites. nih.govnih.gov These devices utilize biological recognition elements, such as enzymes or antibodies, coupled with a transducer to generate a measurable signal upon binding to the target analyte. An amperometric biosensor based on horseradish peroxidase has been developed for the detection of tamoxifen, demonstrating the potential of this technology for rapid and sensitive analysis. nih.gov While specific biosensors for α-OHTAM are yet to be widely reported, the principles can be adapted for its detection, potentially enabling real-time monitoring in various research settings. The development of molecularly imprinted polymers (MIPs) also presents a viable path toward creating highly selective sensors for tamoxifen and its derivatives. researchgate.net

Q & A

Q. What is the metabolic pathway of alpha-OHTAM, and how does it influence tamoxifen’s therapeutic and toxicological profiles?

Alpha-OHTAM is a secondary metabolite of tamoxifen (TAM) formed via CYP3A4-mediated hydroxylation. Unlike the primary active metabolite 4-hydroxytamoxifen (4-OH TAM), alpha-OHTAM is associated with potential toxic effects, including DNA adduct formation and hepatotoxicity . Its formation competes with the CYP2D6-mediated pathway that produces endoxifen, the metabolite responsible for TAM’s anti-estrogenic activity. Researchers should monitor alpha-OHTAM levels in pharmacokinetic studies using LC-MS/MS to assess interindividual variability in CYP3A4 activity and its impact on drug efficacy/toxicity .

Q. How can alpha-OHTAM be quantified in biological samples, and what analytical challenges exist?

Quantification requires high-sensitivity methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. Key challenges include distinguishing alpha-OHTAM from structural isomers (e.g., 4-OH TAM) and minimizing matrix effects in plasma or tissue homogenates. Method validation should include recovery rates (>85%), linearity (1–100 ng/mL), and inter-day precision (<15% CV) .

Q. What experimental models are suitable for studying alpha-OHTAM’s toxicity mechanisms?

In vitro models:

  • HepG2 cells for hepatotoxicity assays (e.g., mitochondrial membrane potential disruption via JC-1 staining).
  • ER-positive MCF-7 cells to compare alpha-OHTAM’s estrogenic/anti-estrogenic activity with 4-OH TAM . In vivo models:
  • Sprague-Dawley rats dosed with TAM (20 mg/kg/day) to measure alpha-OHTAM accumulation in liver tissue and correlate with histopathological changes .

Advanced Research Questions

Q. How do CYP3A4 polymorphisms affect alpha-OHTAM synthesis, and how can this inform personalized dosing strategies?

CYP3A422 and CYP3A53 alleles reduce enzyme activity, leading to higher TAM exposure and increased alpha-OHTAM production. Genotyping these variants in patients can identify individuals at risk of toxicity. Pharmacokinetic modeling (e.g., NONMEM) can simulate dose adjustments to balance endoxifen efficacy and alpha-OHTAM toxicity .

Q. What molecular mechanisms underlie alpha-OHTAM’s role in drug resistance, and how can they be targeted?

Alpha-OHTAM may contribute to resistance by inducing oxidative stress pathways (e.g., NQO1 overexpression) that promote survival in ER-positive breast cancer cells. Combinatorial strategies using alpha-OHTAM with NQO1 inhibitors (e.g., dicoumarol) have shown efficacy in restoring TAM sensitivity in vitro . Researchers should validate these findings in patient-derived xenograft (PDX) models and correlate NQO1 expression levels with clinical resistance data .

Q. How can clinical trial designs be optimized to evaluate alpha-OHTAM’s long-term safety in adjuvant therapy?

  • Cohort selection : Enroll postmenopausal women with CYP3A4*1/*1 genotypes to isolate alpha-OHTAM’s effects.
  • Endpoints : Monitor hepatic enzymes (ALT/AST), endometrial hyperplasia, and plasma alpha-OHTAM levels over 5–10 years.
  • Data analysis : Use Cox proportional hazards models to compare toxicity rates between high and low alpha-OHTAM subgroups, adjusting for covariates like BMI and concomitant medications .

Q. How do conflicting reports on alpha-OHTAM’s carcinogenic potential impact risk-benefit assessments in breast cancer prevention?

While alpha-OHTAM is implicated in DNA adduct formation in vitro, its clinical carcinogenicity remains unclear. To resolve contradictions:

  • Conduct meta-analyses of tamoxifen trials (e.g., NSABP P-1) stratifying outcomes by alpha-OHTAM plasma levels.
  • Use in silico toxicology tools (e.g., Derek Nexus) to predict alpha-OHTAM’s mutagenic potential compared to established carcinogens .

Methodological Guidance

Q. What strategies are effective for synthesizing alpha-OHTAM in vitro for mechanistic studies?

  • Chemical synthesis : Start with tamoxifen citrate, hydroxylate using CYP3A4-expressing microsomes (e.g., Corning Gentest), and purify via preparative HPLC (C18 column, acetonitrile/water gradient).
  • Quality control : Confirm structure via NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Purity should exceed 95% .

Q. How should researchers address interspecies differences in alpha-OHTAM metabolism when translating preclinical findings?

  • Species selection : Use humanized CYP3A4 transgenic mice instead of wild-type rodents, as murine CYP3A isoforms metabolize TAM differently.
  • Dose scaling : Apply allometric scaling (e.g., body surface area normalization) to approximate human-equivalent alpha-OHTAM exposure .

Q. What bioinformatics tools are recommended for exploring alpha-OHTAM’s interaction with non-estrogen receptor targets?

  • Molecular docking : Use AutoDock Vina to screen alpha-OHTAM against kinases (e.g., AKT1) or metabolic enzymes (e.g., NQO1).
  • Pathway analysis : Upload RNA-seq data from alpha-OHTAM-treated cells to Ingenuity Pathway Analysis (IPA) to identify enriched oncogenic pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.